molecular formula C15H15N3O4S B13297097 N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide

N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B13297097
M. Wt: 333.4 g/mol
InChI Key: ATMGACBSLYBJJD-UHFFFAOYSA-N
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Description

N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoindoline moiety, a nitro group, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the isoindoline moiety. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, sulfonamides, and other substituted isoindoline compounds.

Mechanism of Action

The mechanism of action of N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit certain enzymes, while the nitro group may participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C15H15N3O4S/c19-18(20)14-3-5-15(6-4-14)23(21,22)17-8-11-1-2-12-9-16-10-13(12)7-11/h1-7,16-17H,8-10H2

InChI Key

ATMGACBSLYBJJD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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